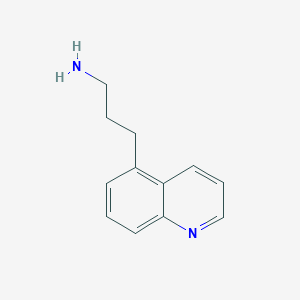

3-(Quinolin-5-yl)propylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-quinolin-5-ylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c13-8-2-5-10-4-1-7-12-11(10)6-3-9-14-12/h1,3-4,6-7,9H,2,5,8,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRQGAFNYRMEWPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=NC2=C1)CCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Architectures and Foundational Research Significance of Quinoline Propylamine Conjugates

Quinoline-propylamine conjugates represent a class of molecules where a quinoline (B57606) heterocyclic system is covalently linked to a propylamine (B44156) chain. This combination brings together the rigid, aromatic, and electronically distinct nature of the quinoline ring with the flexible, basic, and interactive potential of the propylamine tail. The propylamine linker can act as a spacer, positioning the quinoline moiety for specific interactions with biological targets. acs.org

The foundational research significance of these conjugates lies in their broad applicability in medicinal chemistry. The quinoline scaffold is a well-established pharmacophore found in numerous therapeutic agents, while the alkylamine chain can enhance solubility and provide a key interaction point, such as a hydrogen bond donor or acceptor. researchgate.netontosight.ai This dual functionality makes quinoline-alkylamine hybrids potent candidates for drug discovery, with studies highlighting their potential in areas like antimalarial and anticancer research. nih.gov For instance, hybrid compounds containing a 4-aminoquinoline (B48711) linked to other scaffolds via an alkylamine chain have demonstrated significant in vitro antimalarial activity. biosynth.com

Historical Trajectories of Quinoline and Alkyl Amine Scaffold Investigations in Academic Chemistry

The study of the quinoline (B57606) and alkyl amine scaffolds has deep roots in the history of organic chemistry. Quinoline itself was first isolated from coal tar in 1834, and its structure as a fused benzene (B151609) and pyridine (B92270) ring was established in the following decades. purdue.edu This discovery spurred the development of numerous synthetic methods to access this important heterocyclic system, many of which are still fundamental in organic synthesis today.

| Synthesis Method | Year Developed | Key Reactants |

|---|---|---|

| Skraup Synthesis | 1880 | Aniline (B41778), glycerol, sulfuric acid, and an oxidizing agent |

| Doebner-von Miller Reaction | 1881 | Aniline, α,β-unsaturated carbonyl compound |

| Friedländer Synthesis | 1882 | 2-aminobenzaldehyde (B1207257) or ketone and a compound with an α-methylene group |

| Combes Quinoline Synthesis | 1888 | Aniline and a β-diketone |

Concurrently, alkyl amines, including propylamine (B44156), have been central to chemical synthesis and the study of biologically active molecules. wikipedia.org Their basicity and nucleophilicity make them versatile reagents and key functional groups in a vast array of natural products and synthetic drugs. The hydrochloride salt of propylamine, for example, can be prepared by reacting 1-propanol (B7761284) with ammonium (B1175870) chloride under catalysis. wikipedia.org The investigation of alkyl amines has been crucial in understanding structure-activity relationships, where the length and branching of the alkyl chain can significantly influence a molecule's pharmacological profile.

Distinctive Structural Features of 3 Quinolin 5 Yl Propylamine for Synthetic and Molecular Inquiry

Retrosynthetic Analysis and Strategic Disconnections for this compound

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, two primary strategic disconnections can be envisioned.

The first and most intuitive disconnection is at the C5-C bond of the quinoline ring, separating the quinoline core from the propylamine side chain. This approach suggests the attachment of the side chain to a pre-formed quinoline ring. A second strategy involves disconnecting the bonds within the quinoline ring itself, building the heterocyclic system from an aniline (B41778) precursor that already bears the propylamine side chain.

Identification of Key Synthetic Intermediates and Precursors

Based on the retrosynthetic disconnections, several key intermediates and precursors can be identified.

Table 1: Key Intermediates and Precursors for this compound Synthesis

| Disconnection Strategy | Key Intermediate/Precursor | Description |

| Side Chain Attachment | 5-Haloquinoline (e.g., 5-bromoquinoline) | An electrophilic quinoline core for coupling reactions. |

| A protected 3-aminopropyl nucleophile | A three-carbon unit with a masked amine, such as N-(3-bromopropyl)phthalimide or a suitable organometallic reagent. | |

| Quinoline-5-carbaldehyde | A precursor for chain extension reactions like the Wittig reaction. | |

| Quinoline-5-acetonitrile | A two-carbon precursor that can be extended and reduced. | |

| Ring Formation | 3-Substituted Aniline | An aniline derivative with a propylamine or a precursor group at the meta-position. An example is 3-(3-aminopropyl)aniline (B1288760). |

| 2-Amino-benzaldehyde/ketone derivative | A precursor for the Friedländer synthesis, substituted to yield the 5-substituted quinoline. | |

| Isatin (B1672199) derivative | A precursor for the Pfitzinger synthesis, potentially leading to a quinoline-4-carboxylic acid that can be further modified. |

The choice of precursor often depends on the desired substitution pattern on the quinoline ring and the compatibility of functional groups with the reaction conditions.

Prioritization of Strategic Bond-Forming Reactions

The key bond-forming reactions are prioritized based on their efficiency, selectivity, and compatibility with the sensitive propylamine functional group, which often requires protection.

C-C Bond Formation: For attaching the side chain, palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Heck, Suzuki) are highly valuable. These reactions offer mild conditions and high functional group tolerance. For example, a Sonogashira coupling of 5-haloquinoline with a protected propargylamine (B41283) could be a key step, followed by reduction.

C-N Bond Formation: The formation of the pyridine (B92270) ring in quinoline synthesis is a critical step. Classic reactions like the Skraup or Doebner-Miller synthesis are robust but often require harsh acidic conditions, necessitating a highly stable protecting group on the amine. wikipedia.orgwikipedia.org The Friedländer synthesis offers milder conditions, which can be advantageous. wikipedia.orgjk-sci.comorganic-chemistry.org

Functional Group Interconversion: The reduction of a nitrile or azide (B81097) group to a primary amine is a common and high-yielding final step. Reductive amination is another key transformation to consider. youtube.com

Multi-step Synthetic Routes to this compound

The synthesis of this compound can be approached through various multi-step sequences, broadly categorized by how the main fragments are assembled.

Alkylation Strategies for Propylamine Chain Introduction

This strategy involves the construction of the quinoline ring first, followed by the introduction of the propylamine side chain at the C5 position.

One plausible route starts with 5-bromoquinoline. A Heck or Sonogashira coupling can introduce a three-carbon chain. For instance, a Sonogashira coupling with propargylamine (with a protected amine) would yield 5-(3-aminoprop-1-yn-1-yl)quinoline. Subsequent hydrogenation of the triple bond would afford the target compound.

Alternatively, quinoline-5-carbaldehyde can be used as a starting point. A Wittig reaction with a suitable phosphorus ylide would introduce a two-carbon extension, which could be followed by further elaboration and reduction to form the propylamine chain.

Another approach is the nucleophilic substitution on a haloalkane. 5-Quinolinyl-lithium, generated from 5-bromoquinoline, could react with a protected 3-halopropylamine, such as N-(3-bromopropyl)phthalimide, to form the carbon-carbon bond.

Quinoline Ring Formation Methodologies

These methods involve building the quinoline ring from an aniline precursor that already contains the propylamine side chain or a masked version of it.

Skraup Synthesis: This reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent. wikipedia.org To synthesize this compound, one would start with 3-(3-aminopropyl)aniline or a protected version. The cyclization would predominantly yield the 5- and 7-substituted quinolines, which would require separation. researchgate.net The harsh, strongly acidic conditions are a major drawback, necessitating robust amine protecting groups like a phthalimide (B116566) or a protonated form if compatible. orgsyn.org

Doebner-Miller Reaction: A modification of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones instead of glycerol. wikipedia.orgiipseries.org For instance, reacting a protected 3-(3-aminopropyl)aniline with acrolein under acidic conditions could yield the desired quinoline. lookchem.comclockss.org This method can also produce a mixture of isomers.

Friedländer Synthesis: This method involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an active methylene (B1212753) group. wikipedia.orgjk-sci.comorganic-chemistry.org To obtain a 5-substituted product, a 3-substituted 2-aminobenzaldehyde would be required, which can be challenging to synthesize.

Pfitzinger Reaction: This reaction produces quinoline-4-carboxylic acids from isatin and a carbonyl compound. wikipedia.orgresearchgate.net While not directly yielding the target, it could be used to create a 5-substituted quinoline-4-carboxylic acid, which could then be decarboxylated and further functionalized.

Table 2: Comparison of Quinoline Ring Formation Methodologies

| Reaction | Starting Materials | Conditions | Advantages | Disadvantages |

| Skraup | Aniline, glycerol, H₂SO₄, oxidizing agent | Harsh, high temperature | One-pot, readily available starting materials | Violent reaction, low yields, formation of isomers |

| Doebner-Miller | Aniline, α,β-unsaturated carbonyl, acid | Harsh, acidic | Milder than Skraup, better control | Formation of by-products and isomers |

| Friedländer | 2-aminobenzaldehyde/ketone, active methylene compound | Acid or base catalysis, milder conditions | Good yields, regioselective | Precursors can be complex to synthesize |

| Pfitzinger | Isatin, carbonyl compound, base | Basic | Forms quinoline-4-carboxylic acids for further modification | Requires multi-step modification to reach the target |

Functional Group Interconversions and Deprotection Regimes

The management of the propylamine functional group is critical throughout the synthesis. The primary amine is nucleophilic and basic, making it incompatible with many of the reagents and conditions used in quinoline synthesis.

Protection Strategies: The amino group is typically protected as a less reactive derivative. Common protecting groups for amines include:

tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), it is stable to many reaction conditions but is easily removed with acid (e.g., trifluoroacetic acid, HCl). youtube.com

Benzyloxycarbonyl (Cbz): Introduced using benzyl (B1604629) chloroformate, it is stable to a wide range of conditions and is typically removed by hydrogenolysis.

Phthalimide: Formed by reacting with phthalic anhydride (B1165640) or its derivatives, it is very stable and is usually removed with hydrazine.

The choice of protecting group depends on the specific synthetic route and the conditions of the subsequent steps. organic-chemistry.org

Functional Group Interconversions: In many synthetic routes, the propylamine chain is introduced with a precursor functional group that is converted to the amine in a late-stage transformation. Common interconversions include:

Nitrile Reduction: A propyl nitrile chain can be reduced to a propylamine using reducing agents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.

Azide Reduction: An azide group can be smoothly reduced to an amine by catalytic hydrogenation (e.g., H₂/Pd-C) or by reagents like LiAlH₄. This is a very reliable method.

Reductive Amination: A propyl aldehyde or ketone can be converted to the amine by reaction with ammonia (B1221849) or an ammonia source in the presence of a reducing agent like sodium cyanoborohydride. youtube.com

Deprotection: The final step in the synthesis is the removal of the protecting group to unveil the primary amine of this compound. The conditions for deprotection must be chosen carefully to avoid affecting the quinoline ring or any other functional groups present. For example, if a Boc group is used, mild acidic deprotection is employed. For a Cbz group, catalytic hydrogenation is a clean and effective method. epo.org

Catalytic Approaches in this compound Synthesis

Catalysis is at the forefront of modern organic synthesis, offering pathways to complex molecules like this compound with high efficiency and control. Both transition metal and organocatalytic methods have been developed for the synthesis and derivatization of the quinoline core structure.

The construction of the C-N bond in the propylamine side chain of this compound can be achieved through various transition metal-catalyzed reactions. These methods offer a direct and efficient means of introducing nitrogen-containing functional groups. Direct C-H amination has emerged as a particularly powerful, atom- and step-economical alternative to traditional cross-coupling reactions, which often require pre-functionalized starting materials. nih.gov

Recent advancements have focused on the use of first-row transition metals, which are more abundant and less toxic than their heavier counterparts. For instance, iron-catalyzed C-H amination reactions have been developed, showcasing high catalytic efficiency and good functional group tolerance. researchgate.net Similarly, cobalt-catalyzed C-H oxidative amidation of olefins provides a route to enamines, which can be further elaborated to the desired amine. researchgate.net

Iridium and rhodium complexes have also proven to be effective catalysts for direct C-H amination using organic azides as the nitrogen source. nih.gov This approach is advantageous as it uses an environmentally benign nitrogen source and produces dinitrogen as the only byproduct. nih.gov The mechanism of these reactions typically involves a chelation-assisted C-H bond cleavage to form a metallacycle, followed by C-N bond formation through a metal-nitrenoid intermediate. nih.gov

A selection of transition metal-catalyzed reactions for C-N bond formation relevant to the synthesis of aminoalkyl quinolines is presented below:

| Catalyst System | Reactants | Product Type | Key Features |

| Cp*Co(III) | N-chloroamides, vinyl acetate (B1210297) | 3,4-unsubstituted isoquinolin-1(2H)-ones | Redox-neutral, ambient temperature, N-Cl bond as internal oxidant. researchgate.net |

| Fe(OTf)2 / bipyridine | Alkenes, N-benzoyloxyureas | Cyclic ureas | C(sp³)-H amidation, no external oxidant required. researchgate.net |

| Rh(III) / Ir(III) | C(sp²)-H bonds, organic azides | Aminated arenes | Direct C-H amination, broad substrate scope, N₂ as sole byproduct. nih.gov |

| Nickel | Isatoic anhydrides, alkynes | Quinolones | Decarboxylative carboamination via C-N bond activation. rsc.org |

Organocatalysis has emerged as a powerful tool in organic synthesis, avoiding the use of often toxic and expensive heavy metals. researchgate.net For the derivatization of the quinoline core, organocatalysts can facilitate a variety of transformations, including the introduction of functional groups and the construction of fused ring systems.

For example, L-proline has been used to catalyze the three-component reaction of aromatic aldehydes, 4-hydroxy-1-methylquinolin-2(1H)-one, and Meldrum's acid to produce pyrano[3,2-c]quinolin-2,5-diones. This method is advantageous due to its mild reaction conditions and high yields.

Quinine-based squaramide organocatalysts have been employed in the asymmetric synthesis of functionalized 3,4-dihydroisoquinolin-1(2H)-ones through an aza-Henry/hemiaminalization/oxidation sequence. nih.gov This one-pot protocol allows for the construction of complex molecules with multiple stereocenters in a highly controlled manner. nih.gov

The table below summarizes some organocatalytic approaches for quinoline derivatization:

| Organocatalyst | Reaction Type | Substrates | Product |

| L-proline | Three-component reaction | Aromatic aldehydes, 4-hydroxy-1-methylquinolin-2(1H)-one, Meldrum's acid | Pyrano[3,2-c]quinolin-2,5-diones |

| Quinine-based squaramide | Aza-Henry/hemiaminalization/oxidation | 2-(nitromethyl)benzaldehydes, N-tosyl-protected aldimines | trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones nih.gov |

| DBU | Cascade Michael addition/cyclization | 2-aminobenzonitriles, methyl 4,4-difluorobut-2-ynoate | 2-difluoromethylated quinolines researchgate.net |

The development of stereoselective methods for the synthesis of chiral amines is of great importance in the pharmaceutical industry. Chiral analogues of this compound could exhibit unique biological activities. Biocatalysis offers a green and efficient approach to chiral molecules, with enzymes often displaying high enantioselectivity under mild reaction conditions. nih.gov For instance, D-lactate dehydrogenase has been used for the stereoselective reduction of a keto acid to the corresponding R-hydroxy acid, a key step in the synthesis of a rhinovirus protease inhibitor. nih.gov

Chemical methods for stereoselective synthesis have also been developed. The Kinugasa reaction, for example, can be used to produce chiral alpha-amino-beta-lactams with high diastereoselectivity. nih.gov Furthermore, a three-component reaction catalyzed by a copper(I) complex with a chiral ligand has been used to synthesize chiral propargylamines, which are versatile intermediates for a variety of nitrogen-containing heterocycles. thieme-connect.de

Green Chemistry Principles Applied to this compound Synthesis

The choice of solvent is a critical factor in the environmental footprint of a chemical process, as solvents often constitute the largest mass component of a reaction mixture. skpharmteco.comyoutube.com Green chemistry encourages the use of safer solvents or, ideally, solvent-free reactions. ijpsjournal.comyoutube.com

For quinoline synthesis, a variety of greener solvents have been explored. Water is an attractive solvent due to its non-toxic nature and low cost. tandfonline.com Ethanol (B145695), another green solvent, has also been successfully employed. tandfonline.com In some cases, solvent-free conditions, often in conjunction with microwave irradiation or mechanochemical methods like ball-milling, have been developed, leading to significant reductions in waste. ijpsjournal.comskpharmteco.com

The following table highlights the use of green solvents in quinoline synthesis:

| Green Solvent/Condition | Reaction Type | Key Advantages |

| Water | Three-component reaction | Non-toxic, inexpensive, good yields. tandfonline.com |

| Ethanol | One-pot three-component condensation | Biodegradable, high atom economy. tandfonline.com |

| Glycerol | Condensation reaction | Biodegradable, high boiling point, from renewable sources. |

| Solvent-free (Microwave) | Condensation reaction | Reduced reaction times, energy efficient, minimal waste. ijpsjournal.com |

| Solvent-free (Ball-milling) | Multicomponent reaction | Catalyst-free, mild conditions, minimal waste. skpharmteco.com |

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. rsc.org Reactions with high atom economy are inherently more sustainable as they generate less waste.

Several synthetic strategies for quinolines have been developed with atom economy in mind. For example, a one-pot procedure for the preparation of substituted quinolines from o-nitrotoluenes and olefins is highly atom-economical, with water being the only byproduct. rsc.org This method avoids the need for transition metal catalysts and provides direct access to functionalized quinolines. rsc.orgrsc.org

Photocatalytically generated imine radicals can undergo intramolecular additions to produce polysubstituted quinolines with high atom economy and under mild conditions. chemrxiv.org Such methods, which maximize the incorporation of reactant atoms into the desired product, are crucial for the development of sustainable chemical manufacturing processes.

Sustainable Catalysis Considerations in Large-Scale Research Syntheses

The large-scale synthesis of quinoline derivatives is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact and improve economic viability. ijpsjournal.comresearchgate.net Traditional methods often rely on harsh conditions, hazardous reagents, and generate significant waste. nih.gov Modern approaches focus on the use of sustainable catalysts that are efficient, selective, and recyclable.

Key considerations in sustainable catalysis for syntheses analogous to that of this compound include:

Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, facilitating easy separation and recycling, which minimizes waste and catalyst loss. numberanalytics.com Nanocatalysts, for instance, offer high surface area and reactivity and can often be recovered and reused for multiple cycles without significant loss of activity. nih.gov

Transition Metal Catalysts: While some traditional methods use expensive and rare metals like palladium and iridium, research is shifting towards more abundant and less toxic first-row transition metals such as copper and manganese. ijstr.orgresearchgate.net Copper-catalyzed dehydrogenative coupling reactions, for example, provide a sustainable pathway for quinoline synthesis. ijstr.org

Biocatalysis: The use of enzymes as catalysts offers high selectivity and operates under mild conditions, aligning well with green chemistry principles. numberanalytics.com

Alternative Solvents and Conditions: The use of greener solvents like water, ionic liquids, or even solvent-free conditions minimizes the use of volatile organic compounds. researchgate.netdu.edu.eg Microwave-assisted and ultrasound-assisted syntheses can also contribute to sustainability by reducing reaction times and energy consumption. nih.govnumberanalytics.com

A comparative table of catalytic approaches for quinoline synthesis highlights the trend towards more sustainable options:

| Catalyst Type | Advantages | Disadvantages |

| Traditional Acid Catalysts | Well-established methods | Harsh conditions, high waste, low atom economy |

| Noble Metal Catalysts (Pd, Ru) | High efficiency and selectivity | High cost, toxicity, limited availability |

| First-Row Transition Metals (Cu, Mn) | Lower cost, more abundant | May require specific ligands for high activity |

| Heterogeneous/Nanocatalysts | Recyclable, easy separation | Potential for leaching, may require specific synthesis |

| Biocatalysts (Enzymes) | High selectivity, mild conditions | Limited to specific substrates, potential for denaturation |

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing byproducts and energy consumption. For a multi-step synthesis that could produce this compound, each step would require careful optimization.

Temperature, Pressure, and Stoichiometric Control

The precise control of temperature, pressure, and stoichiometry is fundamental to successful and efficient synthesis.

Temperature: Reaction rates are highly dependent on temperature. For instance, in Friedländer synthesis, a common method for preparing quinolines, temperatures can range from ambient to over 200°C. du.edu.eg Optimization involves finding the lowest possible temperature that provides a reasonable reaction rate to minimize energy consumption and the formation of degradation byproducts. Some modern catalytic systems for quinoline synthesis have been optimized to run at temperatures as low as room temperature or with gentle heating to around 100°C. researchgate.net

Pressure: While many quinoline syntheses are conducted at atmospheric pressure, high-pressure conditions can be employed to influence reaction rates and selectivity, particularly in reactions involving gaseous reagents or where the transition state has a smaller volume than the reactants. numberanalytics.com Applying moderate pressure in Skraup-type reactions has been shown to improve yields. google.com

Stoichiometric Control: The molar ratio of reactants is a critical parameter. In syntheses involving multiple components, precise stoichiometric control is necessary to ensure the desired reaction pathway is favored and to avoid the formation of impurities from unreacted starting materials or side reactions. For example, in the synthesis of quinoline derivatives, the ratio of the aniline precursor to the carbonyl compound and the amount of catalyst are all carefully controlled to maximize the yield of the target quinoline.

In-situ Reaction Monitoring Techniques (e.g., Spectroscopic Analysis)

In-situ (in the reaction mixture) monitoring techniques provide real-time information about the progress of a chemical reaction, allowing for precise control and a deeper understanding of the reaction kinetics and mechanism. mt.com This is a significant advancement over traditional methods that rely on analyzing samples withdrawn from the reaction at various time points.

Common in-situ spectroscopic techniques applicable to quinoline synthesis include:

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful for monitoring the disappearance of reactants and the appearance of products and intermediates by tracking their characteristic functional group vibrations. rsc.org For example, the carbonyl stretch of a ketone starting material or the N-H vibrations of an aniline could be monitored. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Online NMR spectroscopy can provide detailed structural information about the species present in the reaction mixture over time, helping to identify intermediates and understand reaction pathways. acs.orgyoutube.com

UV-Vis Spectroscopy: This technique can be used to monitor reactions involving chromophoric (color-absorbing) species, which is common for quinoline derivatives and their precursors. rsc.org

The data obtained from these techniques allows for the rapid optimization of reaction parameters and ensures the reaction is stopped at the optimal point to maximize yield and purity. spectroscopyonline.com

Purification and Isolation Protocols for this compound and Intermediates

After the synthesis, the target compound and any intermediates must be isolated from the reaction mixture and purified to remove unreacted starting materials, catalysts, solvents, and byproducts. The choice of purification method depends on the physical and chemical properties of the compound and the impurities present.

Chromatographic Separations (e.g., Column, Flash, Preparative HPLC)

Chromatography is a cornerstone of purification in organic synthesis, separating compounds based on their differential partitioning between a stationary phase and a mobile phase.

Column and Flash Chromatography: These are standard techniques for the purification of multigram to kilogram quantities of material. A solid stationary phase, typically silica (B1680970) gel or alumina, is used. lew.ro The crude product is loaded onto the column, and a solvent or solvent mixture (the mobile phase) is passed through, eluting the different components at different rates. Flash chromatography is an air-pressure accelerated version of column chromatography, allowing for faster separations.

Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially for smaller quantities of material, preparative HPLC is the method of choice. youtube.com It utilizes high pressure to pass the mobile phase through a column packed with smaller particles, resulting in higher resolution separations. nih.gov Different stationary phases, such as reversed-phase (e.g., C18), can be used depending on the polarity of the compounds to be separated. nih.gov Studies on quinoline derivatives have employed HPLC for both analytical and preparative purposes, often using gradients of organic solvents like acetonitrile (B52724) in buffered aqueous solutions. sielc.com

Counter-Current Chromatography (CCC): This is a liquid-liquid chromatography technique that avoids the use of a solid support, which can sometimes cause irreversible adsorption or degradation of the sample. ird.fr It is particularly useful for the separation of polar and ionizable compounds, such as sulfonated quinoline derivatives. nih.gov

The selection of the appropriate chromatographic technique and conditions (stationary phase, mobile phase composition) is critical for achieving the desired level of purity. researchgate.net

Recrystallization and Precipitation Techniques

Recrystallization is a powerful purification technique for solid compounds based on differences in solubility. libretexts.org

The general procedure involves:

Dissolving the impure solid: The crude product is dissolved in a minimum amount of a hot solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures. mt.com

Cooling the solution: The saturated solution is allowed to cool slowly. As the temperature decreases, the solubility of the target compound drops, and it crystallizes out of the solution. libretexts.org The impurities, being present in lower concentrations, ideally remain dissolved.

Isolation of crystals: The pure crystals are collected by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and then dried. libretexts.org

The choice of solvent is crucial for successful recrystallization. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, and it should not react with the compound. Mixed solvent systems can also be employed. For quinoline derivatives, solvents like ethanol, methanol, acetone, or mixtures with water are often used for recrystallization. google.comgoogle.com

Precipitation is a related technique where a non-solvent is added to a solution of the compound to induce the formation of a solid. This is often faster than recrystallization but may result in a less pure product as impurities can be trapped in the rapidly forming solid.

Reactions at the Primary Amine Functionality of this compound

The terminal primary amine of the propyl side chain is a key site for a variety of nucleophilic reactions, enabling the synthesis of a wide array of derivatives through the formation of new carbon-nitrogen and nitrogen-heteroatom bonds.

The primary amine of this compound can readily undergo acylation with carboxylic acids, acid chlorides, or acid anhydrides to form stable amide bonds. In modern synthetic chemistry, particularly for creating peptide-like structures, direct coupling with carboxylic acids is facilitated by peptide coupling reagents. These reagents activate the carboxylic acid, transforming the hydroxyl group into a better leaving group, which is then susceptible to nucleophilic attack by the amine.

A common method involves the use of carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC). The reaction mechanism begins with the activation of a carboxylic acid by the coupling reagent, followed by the nucleophilic addition of the primary amine of this compound to the activated carbonyl carbon, resulting in the formation of the corresponding amide derivative.

Table 1: Common Peptide Coupling Reagents for Amidation

| Reagent Class | Example Reagent | Abbreviation | Byproduct |

|---|---|---|---|

| Carbodiimides | N,N'-Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) |

| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | HOBt, Phosphoramide |

| Uronium/Aminium Salts | HATU | HATU | HOAt, Tetramethylurea |

Modification of the primary amine via alkylation introduces new alkyl or aryl groups, leading to the formation of secondary or tertiary amines.

Direct Alkylation: This can be achieved through a direct SN2 reaction with alkyl halides. However, this method often suffers from a lack of selectivity, as the resulting secondary amine is typically more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts as byproducts. masterorganicchemistry.comlibretexts.org

Reductive Amination: A more controlled and widely used alternative is reductive amination. masterorganicchemistry.comwikipedia.org This two-step, one-pot process involves the initial reaction of this compound with an aldehyde or ketone to form an intermediate imine (or enamine for secondary amines). libretexts.org This imine is then reduced in situ to the desired secondary or tertiary amine using a selective reducing agent. The advantage of this method is that it avoids the problem of multiple alkylations. masterorganicchemistry.com Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred because they are capable of reducing the iminium ion but not the starting carbonyl compound. masterorganicchemistry.comlibretexts.orgwikipedia.org

Table 2: Comparison of Amine Alkylation Methods

| Method | Reactants | Key Features | Common Reducing Agents (for Reductive Amination) |

|---|---|---|---|

| Direct Alkylation | Amine + Alkyl Halide | Simple procedure; Prone to over-alkylation, leading to mixtures of secondary, tertiary, and quaternary amines. masterorganicchemistry.com | Not Applicable |

| Reductive Amination | Amine + Aldehyde/Ketone | Highly controlled mono-alkylation; Avoids over-alkylation; Can be performed in one pot. wikipedia.orgorganic-chemistry.org | NaBH₃CN, NaBH(OAc)₃, H₂/Catalyst |

The primary amine of this compound serves as an effective nucleophile for reactions with isocyanates and isothiocyanates to yield the corresponding urea (B33335) and thiourea (B124793) derivatives. This reaction is typically straightforward, involving the direct addition of the amine to the electrophilic carbon atom of the isocyanate (-N=C=O) or isothiocyanate (-N=C=S) group. beilstein-journals.org These reactions are often high-yielding and proceed under mild conditions, providing a reliable method for derivatization. The resulting urea and thiourea motifs are important in medicinal chemistry for their hydrogen bonding capabilities. nih.govnih.gov

As a basic compound, this compound can readily form salts upon reaction with various inorganic or organic acids. The protonation of the primary amine group or the quinoline nitrogen leads to the formation of an ammonium salt, which typically exhibits increased aqueous solubility and crystallinity compared to the free base.

Beyond simple salt formation, the compound is a candidate for co-crystallization. Co-crystals are multi-component crystalline solids formed between an active pharmaceutical ingredient (API) and a benign co-former, held together by non-covalent interactions like hydrogen bonds. nih.govmdpi.com This technique is used to modify the physicochemical properties of a compound, such as solubility and stability, without altering its covalent structure. mdpi.comnih.gov The selection of a suitable co-former is critical, and a general guideline known as the "pKa rule" suggests that if the difference in pKa between the basic API and the acidic co-former is greater than 3.75, proton transfer is likely, leading to salt formation. japsonline.com If the difference is smaller, a co-crystal is more likely to form. japsonline.com

Electrophilic and Nucleophilic Reactions on the Quinoline Core of this compound

The quinoline ring system is an aromatic heterocycle with its own distinct reactivity, differing from that of its constituent benzene and pyridine rings.

In the quinoline ring system, the nitrogen atom exerts an electron-withdrawing effect, deactivating the pyridine ring towards electrophilic attack. Consequently, electrophilic aromatic substitution (EAS) preferentially occurs on the carbocyclic (benzene) ring, which is comparatively more electron-rich. quimicaorganica.orgreddit.com

Theoretical and experimental studies show that EAS on an unsubstituted quinoline ring occurs predominantly at the C5 and C8 positions. quimicaorganica.orgvaia.com This regioselectivity is governed by the stability of the cationic Wheland intermediate (also known as a sigma complex) formed during the reaction. Attack at C5 or C8 allows the positive charge to be delocalized while preserving the aromaticity of the pyridine ring in the key resonance structures. vaia.comquora.com Attack at other positions, such as C6 or C7, would disrupt the pyridine ring's aromatic sextet, leading to a less stable intermediate. quimicaorganica.org

For this compound, the C5 position is already occupied by the propylamine substituent. Therefore, any subsequent electrophilic aromatic substitution would be directed primarily to the next most favored and available position, which is C8. The nature of the substituent at C5 and the reaction conditions would further influence the precise outcome of such reactions.

Table 3: Regioselectivity of Electrophilic Aromatic Substitution on the Quinoline Ring

| Position of Attack | Stability of Intermediate | Reason for Selectivity | Preferred Positions |

|---|---|---|---|

| C5 and C8 | More Stable | The aromaticity of the pyridine ring is preserved in the major resonance contributors of the reaction intermediate. vaia.comquora.com | Primary |

| C6 and C7 | Less Stable | The aromatic sextet of the pyridine ring is disrupted, leading to a higher energy intermediate. quimicaorganica.org | Secondary |

| C2, C3, C4 | Least Stable | The pyridine ring is electron-deficient due to the electronegative nitrogen atom, making it highly deactivated towards electrophiles. reddit.com | Unfavored |

Nucleophilic Addition and Substitution Reactions on the Quinoline Nitrogen and Carbon Positions

The reactivity of the this compound scaffold is characterized by the distinct functionalities of its two main components: the propylamine side chain and the quinoline ring. The terminal primary amine of the propyl chain is a potent nucleophile, readily participating in reactions with electrophiles. chemguide.co.uk Conversely, the quinoline ring system's reactivity towards nucleophiles is more complex.

The carbon positions on the quinoline ring are generally electron-rich and thus not intrinsically susceptible to nucleophilic attack. However, the introduction of strong electron-withdrawing groups, such as a nitro group, can activate the ring for nucleophilic aromatic substitution (SNAr). nih.govnih.gov A notable example of this is the Vicarious Nucleophilic Substitution (VNS) of hydrogen, which allows for the direct amination of nitroquinolines. nih.gov In these reactions, a nucleophile attacks a carbon atom deficient in electrons, leading to the displacement of a hydrogen atom. nih.gov For instance, studies on nitroquinolines have shown that amination can occur at positions activated by the nitro group, such as the C7 position in 8-nitroquinoline. nih.gov

The propylamine group itself can act as the nucleophile in substitution reactions. The lone pair of electrons on the nitrogen atom can attack electrophilic centers. chemguide.co.uk This reactivity is fundamental to many derivatization strategies. For example, the amine can undergo nucleophilic addition to aldehydes and ketones, a reaction that proceeds through a carbinolamine intermediate and is often catalyzed by weak acid to form imines. unizin.orglibretexts.orgyoutube.com

Furthermore, the primary amine can participate in multiple substitution reactions with reagents like halogenoalkanes. The initial reaction forms a secondary amine, which remains nucleophilic and can react further to produce tertiary amines and even quaternary ammonium salts. chemguide.co.uk

Table 1: Summary of Nucleophilic Reactions Involving the this compound Scaffold

| Reaction Type | Reacting Moiety | Description | Research Context |

| Nucleophilic Aromatic Substitution (SNAr/VNS) | Quinoline Ring (Carbon) | Requires activation by electron-withdrawing groups (e.g., -NO₂). A nucleophile displaces a hydrogen or other leaving group on the ring. nih.gov | VNS reactions on nitroquinolines demonstrate the feasibility of direct C-N bond formation on the heterocyclic core. nih.gov |

| Imine Formation | Propylamine Group | Nucleophilic addition of the primary amine to an aldehyde or ketone, followed by dehydration to form a C=N double bond. unizin.orglibretexts.org | This is a fundamental reaction for modifying the amine terminus, widely used in synthetic chemistry. youtube.comlibretexts.org |

| N-Alkylation | Propylamine Group | The amine acts as a nucleophile, attacking an alkyl halide to form secondary, tertiary, or quaternary amines. chemguide.co.uk | This sequential substitution allows for controlled or exhaustive alkylation of the amine. chemguide.co.uk |

| Nucleophilic Substitution | Quinoline Ring (Nitrogen) | Generally unreactive, but quaternization of the nitrogen can create a quinolinium salt, making the ring more susceptible to certain transformations. | The basic nitrogen lone pair readily protonates but does not typically participate in substitution unless activated. |

Metal Complexation Chemistry of this compound

The presence of two key donor atoms—the nitrogen of the quinoline ring and the nitrogen of the terminal amine—positions this compound as an effective chelating ligand for a variety of metal ions.

Chelation Properties and Ligand Design

This compound is a bidentate ligand, capable of coordinating to a single metal center through its two nitrogen atoms to form a stable six-membered chelate ring. This chelating ability is a cornerstone of its use in coordination chemistry. The design of ligands based on the quinoline scaffold is a well-established strategy for creating specific coordination environments for metal ions. dntb.gov.uaresearchgate.netaut.ac.nz

The quinoline moiety itself is a well-known building block in multidentate ligands. dntb.gov.uaaut.ac.nz Its derivatives, such as the classic chelating agent 8-hydroxyquinoline, have been extensively studied for their complexation with a wide range of metals, including lanthanides. researchgate.net The incorporation of an additional donor group, such as the propylamine chain in this compound, enhances the stability of the resulting metal complexes through the chelate effect. The flexibility of the propyl chain allows the ligand to adopt a conformation that minimizes steric strain upon coordination.

Table 2: Principles of Ligand Design Using the Quinoline-Amine Scaffold

| Design Principle | Description | Relevance to this compound |

| Bidentate Chelation | Coordination using two donor atoms to form a stable ring with the metal ion. | The quinoline nitrogen and propylamine nitrogen form a stable 6-membered chelate ring. |

| Donor Atom Type | The nature of the donor atoms (e.g., N, O, S) influences the affinity for different metals (Hard-Soft Acid-Base theory). | The two nitrogen donors make it suitable for a range of transition metals. |

| Backbone Flexibility | The linker between donor groups affects the geometry and stability of the complex. | The propyl chain provides flexibility, allowing for an optimal bite angle during chelation. |

| Steric Hindrance | Bulky groups near the coordination site can influence the coordination number and geometry. | The unsubstituted nature of the core scaffold minimizes steric hindrance, allowing for versatile coordination. |

Coordination Mode Investigations with Transition Metals

The coordination chemistry of quinoline-containing amine ligands with transition metals is rich and varied. dntb.gov.uaaut.ac.nz Ligands incorporating the quinoline moiety have been shown to form stable complexes with metals such as iron, cobalt, nickel, copper, zinc, and ruthenium. researchgate.netcaltech.edu

For a bidentate ligand like this compound, coordination to a metal like Cu(II) or Ni(II) would typically involve two or three ligand molecules to satisfy the metal's preferred coordination geometry, resulting in octahedral or distorted octahedral complexes. The specific coordination mode is influenced by factors such as the metal ion's size, its electronic configuration, and the presence of counter-ions or solvent molecules that can also act as ligands.

Table 3: Potential Coordination Modes with Transition Metals

| Metal Ion | Typical Coordination Number | Potential Geometry with this compound | Notes |

| Cu(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Distorted Octahedral | The Jahn-Teller effect often leads to distorted geometries. |

| Ni(II) | 4, 6 | Square Planar, Octahedral | The geometry is sensitive to the ligand field strength. |

| Zn(II) | 4, 6 | Tetrahedral, Octahedral | Prefers tetrahedral geometry but can expand to octahedral. |

| Fe(II)/Fe(III) | 6 | Octahedral | Forms stable high-spin or low-spin complexes depending on the ligand field. caltech.edu |

| Ru(II) | 6 | Octahedral | Known to form stable complexes with nitrogen-based ligands. caltech.edu |

Structural Modifications and Generation of Libraries of this compound Analogues

The this compound scaffold is an ideal starting point for the generation of compound libraries due to its multiple points for diversification.

Parallel Synthesis Approaches for Analogue Libraries

Parallel synthesis is a powerful strategy for rapidly generating a large number of related compounds by performing multiple reactions simultaneously. This approach is well-suited for creating libraries of this compound analogues. Efficient methods for the parallel synthesis of quinoline derivatives have been developed, such as lanthanide-catalyzed three-component reactions involving an aldehyde, an amine, and a silyl (B83357) enol ether. nih.gov Such multicomponent reactions are highly convergent and ideal for library construction. purdue.edu

A hypothetical parallel synthesis to create a library from this compound could involve reacting the terminal amine with a diverse set of building blocks. For instance, an array of carboxylic acids could be used to generate a library of amides, or a collection of aldehydes could be used to produce a library of imines, which could be further reduced to secondary amines. Both solution-phase and solid-phase synthesis techniques can be employed, though solution-phase approaches have sometimes proven more advantageous in terms of yield and purity for similar heterocyclic systems. nih.gov

Table 4: Hypothetical Parallel Synthesis Scheme for Analogue Generation

| Step | Reagent Type (Array A) | Reaction Type | Resulting Moiety on Propylamine Nitrogen |

| 1 | R-COOH (Diverse Carboxylic Acids) | Amide Coupling | R-C(O)-NH- |

| 2 | R-CHO (Diverse Aldehydes) | Reductive Amination | R-CH₂-NH- |

| 3 | R-SO₂Cl (Diverse Sulfonyl Chlorides) | Sulfonamide Formation | R-SO₂-NH- |

| 4 | R-NCO (Diverse Isocyanates) | Urea Formation | R-NH-C(O)-NH- |

Diversity-Oriented Synthesis (DOS) Concepts Applied to the this compound Scaffold

Diversity-oriented synthesis (DOS) aims to generate collections of compounds with high levels of structural and stereochemical diversity, often mimicking the complexity of natural products. nih.gov A DOS strategy moves beyond simple analogue generation (varying substituents on a common scaffold) to create fundamentally different molecular skeletons. elsevierpure.com

The this compound scaffold is an excellent substrate for DOS. It possesses several reactive sites that can be used to initiate branching reaction pathways:

The Primary Amine: Can be acylated, alkylated, or used in cyclization reactions.

The Quinoline Ring: Can be functionalized via electrophilic or nucleophilic (if activated) substitution.

The Propyl Linker: Can potentially be modified, for example, by introducing functionality at the α or β positions.

A DOS approach might begin by functionalizing the amine, followed by an intramolecular reaction that involves the quinoline ring to create novel fused or spirocyclic systems. For example, after acylating the amine with a suitable partner, a subsequent Friedel-Crafts-type cyclization onto the 6- or 8-position of the quinoline ring could generate a new polycyclic framework. Such strategies have been applied to other heterocyclic scaffolds to create novel chemical entities. researchgate.netewha.ac.kr

Chemical Reactivity and Derivatization Studies of this compound

Molecular Interactions and Biological Target Engagement of 3 Quinolin 5 Yl Propylamine in Vitro and Computational Focus

Investigation of Ligand-Receptor Binding Profiles of 3-(Quinolin-5-yl)propylamine

The characterization of the interaction between a ligand, such as this compound, and its biological targets is fundamental to understanding its pharmacological profile. In vitro and computational methods provide quantitative and qualitative insights into these interactions at the molecular level.

Quantitative Receptor Binding Assays (e.g., K_i, IC50 Determinations in vitro)

Quantitative binding assays are essential for determining the affinity of a ligand for a specific receptor. These assays measure key parameters such as the inhibition constant (K_i) and the half-maximal inhibitory concentration (IC50). The K_i value represents the intrinsic affinity of the ligand for the receptor, with a lower K_i value indicating a higher affinity. The IC50 value is the concentration of the ligand required to inhibit 50% of the specific binding of a radiolabeled ligand to the receptor.

While specific experimental data for this compound is not available in the public domain, a typical data table for such findings would be structured as follows:

| Receptor Target | Radioligand | K_i (nM) | IC50 (nM) | Assay Conditions |

|---|---|---|---|---|

| Receptor X | [³H]Ligand Y | Data Not Available | Data Not Available | Specific buffer, temperature, and incubation time |

| Receptor Z | [¹²⁵I]Ligand A | Data Not Available | Data Not Available | Specific buffer, temperature, and incubation time |

Receptor Subtype Selectivity Profiling (in vitro, using recombinant receptors)

To understand the specificity of a compound, its binding affinity is assessed across a panel of different receptor subtypes. This is often performed using recombinant receptors expressed in cell lines, which allows for a clean and controlled experimental system. A compound with high selectivity for a particular receptor subtype over others may have a more targeted therapeutic effect and potentially fewer off-target side effects.

A selectivity profile for this compound would be presented in a table comparing its binding affinities for various receptor subtypes.

| Receptor Subtype | K_i (nM) | Selectivity Ratio (vs. Primary Target) |

|---|---|---|

| Subtype A | Data Not Available | Data Not Available |

| Subtype B | Data Not Available | Data Not Available |

| Subtype C | Data Not Available | Data Not Available |

Allosteric Modulation Studies of Specific Receptors (in vitro)

Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand binds. These modulators can either enhance (positive allosteric modulator, PAM) or reduce (negative allosteric modulator, NAM) the affinity and/or efficacy of the orthosteric ligand. In vitro studies to investigate allosteric modulation by this compound would involve assessing its effect on the binding or functional response of an orthosteric ligand.

Currently, there is no publicly available data from allosteric modulation studies for this compound.

Enzyme Inhibition Kinetics and Mechanism of Action for this compound

Investigating the interaction of a compound with enzymes is crucial for understanding its potential therapeutic effects or metabolic fate. Enzyme inhibition studies determine the potency and mechanism by which a compound inhibits an enzyme's activity.

Determination of Kinetic Parameters (e.g., K_m, V_max, K_i for enzymes in vitro)

Enzyme kinetic studies are performed to determine key parameters such as the Michaelis constant (K_m), the maximum reaction velocity (V_max), and the inhibition constant (K_i). K_m is the substrate concentration at which the reaction rate is half of V_max and is an indicator of the enzyme's affinity for its substrate. V_max represents the maximum rate of the reaction when the enzyme is saturated with the substrate. The K_i value for an inhibitor quantifies its potency.

Specific enzyme inhibition kinetic data for this compound are not available. A representative data table would appear as follows:

| Enzyme Target | Substrate | K_m (µM) | V_max (µmol/min/mg) | K_i (µM) | Type of Inhibition |

|---|---|---|---|---|---|

| Enzyme A | Substrate B | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Enzyme C | Substrate D | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Characterization of Enzyme Active Site Interactions

As no specific studies have been published, a detailed characterization of the enzyme active site interactions for this compound cannot be provided.

Modulation of Ion Channel Activity by this compound (Electrophysiological Studies in In Vitro Cells)

Patch clamp technology is the gold standard for investigating the effect of a compound on ion channel conductance. This technique allows for the measurement of ion flow through a single or a population of ion channels in a patch of cell membrane. In a typical experiment to assess the impact of this compound, various concentrations of the compound would be applied to cells expressing the target ion channel.

The primary data obtained from patch clamp experiments would be current-voltage (I-V) relationships. By clamping the membrane potential at various voltages and measuring the resulting current in the presence and absence of this compound, researchers can determine if the compound alters the channel's conductance. A change in the slope of the I-V curve would indicate a change in conductance. Furthermore, the reversal potential can be determined, providing insights into the ion selectivity of the channel and whether the compound alters it.

Table 1: Hypothetical Patch Clamp Experiment Parameters for this compound

| Parameter | Description |

| Cell Line | HEK293 cells stably expressing a specific ion channel (e.g., a voltage-gated sodium or potassium channel). |

| Recording Configuration | Whole-cell, inside-out, or outside-out patch clamp. |

| Voltage Protocol | A series of voltage steps to activate and deactivate the channels (e.g., from a holding potential of -80 mV, steps from -100 mV to +60 mV in 10 mV increments). |

| Compound Application | Perfusion of this compound at various concentrations (e.g., 1 µM, 10 µM, 100 µM). |

| Data Analysis | Measurement of peak current amplitude, current density, and analysis of current-voltage relationships. |

To dissect the specific interactions of this compound with different types of ion channels, distinct experimental protocols are necessary.

Ligand-Gated Ion Channels: For ligand-gated ion channels (LGICs), the experimental setup would involve co-application of the endogenous ligand (e.g., acetylcholine (B1216132) for nicotinic receptors, GABA for GABAA receptors) and this compound. By comparing the ligand-evoked currents in the presence and absence of the compound, researchers could determine if it acts as an agonist, antagonist, or allosteric modulator. Dose-response curves would be generated to quantify the potency of the compound's effect (e.g., IC50 for antagonists or EC50 for agonists).

Voltage-Gated Ion Channels: For voltage-gated ion channels (VGICs), the focus would be on how this compound affects the channel's response to changes in membrane potential. Protocols would be designed to assess the compound's impact on various channel states, including the resting, open, and inactivated states. For example, to study state-dependent block, the compound would be applied, and the channels would be held at different membrane potentials before a depolarizing pulse to elicit a current. A stronger block at more depolarized potentials would suggest preferential binding to the open or inactivated state.

Cellular Pathway Investigations of this compound (In Vitro Cellular Models)

While direct studies on the cellular pathway investigations of this compound are limited, the following subsections describe the standard in vitro cellular model approaches that would be utilized to elucidate its mechanism of action.

Reporter gene assays are a powerful tool to screen for the effects of a compound on specific signaling pathways. In this method, a reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a promoter that is regulated by a specific transcription factor. If this compound activates or inhibits a signaling pathway that culminates in the activation of this transcription factor, a change in the expression of the reporter gene will be observed.

For instance, to test if the compound affects the NF-κB signaling pathway, cells would be transfected with a plasmid containing a luciferase gene downstream of an NF-κB response element. Upon treatment with this compound, an increase or decrease in luciferase activity would indicate modulation of the pathway.

Table 2: Example of a Reporter Gene Assay Setup

| Component | Description |

| Cell Line | A suitable cell line known to have an active signaling pathway of interest (e.g., HeLa or HEK293). |

| Reporter Construct | A plasmid containing a reporter gene (e.g., firefly luciferase) driven by a promoter with response elements for a specific transcription factor (e.g., CREB, AP-1, NF-κB). |

| Transfection Method | Calcium phosphate (B84403) precipitation, lipofection, or electroporation. |

| Treatment | Incubation of transfected cells with varying concentrations of this compound. |

| Readout | Measurement of reporter protein activity (e.g., luminescence for luciferase) using a plate reader. |

Many cellular processes are regulated by protein-protein interactions (PPIs). To investigate if this compound can modulate these interactions, several in vitro techniques can be employed. One common method is the yeast two-hybrid (Y2H) screen. In this system, two proteins of interest are expressed as fusion proteins with the DNA-binding and activation domains of a transcription factor. If the two proteins interact, they bring the two domains of the transcription factor together, leading to the expression of a reporter gene. The addition of this compound could either disrupt this interaction (inhibition) or promote it (stabilization), which would be reflected in the reporter gene expression.

Other techniques like co-immunoprecipitation (Co-IP) followed by Western blotting can also be used. In this case, cells are treated with the compound, and then one of the interacting proteins is immunoprecipitated. The precipitate is then probed for the presence of the other interacting partner. A change in the amount of the co-precipitated protein in the presence of the compound would indicate modulation of the PPI.

To understand the cellular targets of this compound, its intracellular localization can be studied by conjugating it to a fluorescent tag. A common approach is to synthesize an analog of the compound that includes a fluorescent moiety, such as fluorescein (B123965) or a rhodamine dye, without significantly altering its biological activity.

Once the fluorescently tagged conjugate is synthesized, it can be incubated with live cells. Confocal microscopy is then used to visualize the subcellular distribution of the fluorescence. Co-localization studies can be performed by using specific fluorescent markers for different organelles (e.g., MitoTracker for mitochondria, DAPI for the nucleus, ER-Tracker for the endoplasmic reticulum). By observing the overlap of the fluorescent signal from the compound with that of the organelle markers, the specific subcellular compartments where the compound accumulates can be identified, providing clues about its potential sites of action.

Structure-Activity Relationship (SAR) Derivations for this compound Analogues (Molecular Level)

A critical component in understanding the therapeutic potential of any compound is the elucidation of its structure-activity relationship (SAR). This involves synthesizing and testing a series of analogues to determine how chemical modifications influence biological activity. However, a thorough search of scientific databases and peer-reviewed literature did not yield specific studies detailing the SAR of this compound analogues. General SAR principles for the broader class of quinoline (B57606) derivatives often highlight the importance of substituents on the quinoline ring in modulating potency and selectivity for various biological targets. For instance, substitutions at the 2, 4, 7, and 8-positions of the quinoline nucleus have been extensively studied and shown to be critical for activities such as kinase inhibition and receptor antagonism. Without specific data on analogues of this compound, any discussion on its SAR would be speculative.

Stereochemical Influence on Molecular Recognition (if applicable)

Stereochemistry can play a crucial role in the interaction of a molecule with its biological target. Chiral centers within a molecule can lead to enantiomers or diastereomers that may exhibit significantly different binding affinities, efficacies, and metabolic profiles. The propylamine (B44156) side chain of this compound does not inherently contain a chiral center. However, modifications to this side chain could introduce chirality. Without any published research on such chiral analogues of this compound, a discussion on the stereochemical influence on its molecular recognition is not possible.

Pharmacophore Modeling and Ligand-Based Drug Design Concepts (Computational)

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This is a powerful tool in ligand-based drug design, especially when the three-dimensional structure of the target is unknown. The development of a robust pharmacophore model requires a set of active and inactive molecules with known biological data. As there is no available in vitro data for a series of this compound analogues, a specific and validated pharmacophore model for this chemical series has not been reported in the literature. While general pharmacophore models for other classes of quinoline derivatives exist, their applicability to the this compound scaffold is uncertain.

Computational Chemistry and Cheminformatics Applied to 3 Quinolin 5 Yl Propylamine

Quantum Chemical Investigations of 3-(Quinolin-5-yl)propylamine

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, specific studies detailing these properties for this compound have not been identified.

Electronic Structure, Orbital Analysis, and Reactivity Descriptors (e.g., Frontier Molecular Orbitals)

A dedicated study would be required to calculate the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap. These parameters are crucial for predicting the molecule's reactivity, kinetic stability, and electronic transitions. Reactivity descriptors such as electronegativity, chemical hardness, and softness, derived from these orbital energies, would further elucidate its chemical behavior. Currently, no published data for these specific descriptors for this compound exists.

Conformational Analysis and Energy Landscapes

The flexibility of the propylamine (B44156) side chain allows for multiple conformations. A comprehensive conformational analysis would involve scanning the potential energy surface to identify stable conformers and the energy barriers between them. This would provide insight into the molecule's preferred shapes in different environments. Such a detailed energy landscape for this compound is not available in the literature.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Theoretical calculations can predict spectroscopic data, which are invaluable for structural confirmation. Density Functional Theory (DFT) methods are commonly used to simulate ¹H and ¹³C NMR chemical shifts, infrared (IR) vibrational frequencies, and electronic (UV-Vis) absorption spectra. While methods for these predictions are robust, specific simulated spectra for this compound have not been published.

Molecular Docking and Molecular Dynamics Simulations of this compound

These computational techniques are vital for predicting how a molecule might interact with biological targets. The absence of such studies for this compound means its potential biological interactions remain computationally uncharacterized.

Prediction of Binding Modes with Target Macromolecules (e.g., proteins, nucleic acids)

Molecular docking simulations would be necessary to predict the preferred orientation of this compound when binding to a specific protein or nucleic acid target. This would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the complex. Without specific research, any potential biological targets and binding modes are unknown.

Assessment of Binding Energies and Interaction Fingerprints

Following docking, the strength of the interaction is typically estimated by calculating the binding energy. Molecular dynamics simulations could then be used to assess the stability of the predicted binding pose over time in a simulated physiological environment. Interaction fingerprints, which provide a detailed summary of the intermolecular contacts, could also be generated. No such binding energy calculations or simulation data are currently published for this compound.

Dynamic Behavior of this compound in Active Sites

While static molecular docking can predict the preferred binding pose of a ligand in a protein's active site, it does not capture the dynamic nature of this interaction. Molecular dynamics (MD) simulations provide a time-resolved view of the physical movements of atoms and molecules, offering deeper insights into the stability of the protein-ligand complex, the flexibility of the ligand and protein, and the key interactions that maintain binding over time. nih.govnih.govhilarispublisher.com

For a molecule such as this compound, MD simulations would typically be performed after an initial docking into a target enzyme's active site. The simulation would place the protein-ligand complex in a virtual box of solvent molecules and calculate the forces between atoms over a set period, often nanoseconds. nih.gov Researchers analyze the resulting trajectory to understand several factors:

Complex Stability: The root-mean-square deviation (RMSD) of the protein and ligand atoms is monitored. A stable RMSD value over time suggests that the ligand has found a stable binding mode and the complex is not falling apart. nih.govdoi.org

Residue Flexibility: Root-mean-square fluctuation (RMSF) analysis identifies which amino acid residues in the active site are most mobile. This can reveal flexible loops or side chains that are crucial for accommodating the ligand. doi.orgresearchgate.net

Key Interactions: The simulation allows for the tracking of specific interactions, such as hydrogen bonds or hydrophobic contacts, between this compound and active site residues. Analyzing the persistence of these bonds throughout the simulation highlights the most critical interactions for binding affinity. nih.gov

Studies on other quinoline (B57606) derivatives have successfully used MD simulations to confirm the stability of docked complexes, showing that the quinoline scaffold can be effectively anchored in active sites through interactions with key residues. nih.govnih.govresearchgate.net For this compound, the quinoline ring would likely participate in π-stacking interactions, while the propylamine side chain could form crucial hydrogen bonds, and MD simulations would be the key to confirming the stability and nature of these dynamic interactions.

In Silico ADME Prediction for this compound (Predictive Modeling, no experimental data)

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (LogP), is a key determinant of a drug's ability to cross cell membranes. Aqueous solubility (LogS) is equally critical for absorption and formulation. nih.govblogspot.comnih.gov These properties are routinely estimated using computational models that are either atom-based, fragment-based, or based on whole-molecule properties. blogspot.comexplorationpub.comchemrxiv.org Numerous software platforms like SwissADME, QikProp, and others provide these predictions. nih.govtaylorfrancis.comschrodinger.com

For a compound like this compound, these models would analyze its structure—the aromatic quinoline core contributing to lipophilicity and the polar propylamine chain enhancing aqueous solubility—to arrive at a prediction. The table below illustrates the kind of predicted data generated for a structurally related compound, 5-Aminoisoquinoline, to demonstrate the output of such models.

Illustrative Predicted Physicochemical Properties

| Property | Predicted Value | Interpretation |

|---|---|---|

| LogP | 1.2 - 1.5 | Indicates moderate lipophilicity, suggesting a balance between solubility and membrane permeability. |

| LogS (Aqueous Solubility) | -2.14 | Corresponds to a classification of "Soluble," which is favorable for absorption. nih.gov |

Note: The data presented is for illustrative purposes based on similar compounds and common prediction software outputs. It is not experimental or directly published data for this compound.

The ability of a compound to cross the blood-brain barrier (BBB) is crucial for drugs targeting the central nervous system (CNS) but undesirable for peripherally acting drugs. mdpi.comsemanticscholar.org Computational models predict BBB penetration based on physicochemical properties such as lipophilicity, molecular size, and polar surface area (PSA). semanticscholar.orgresearchgate.netnih.gov Machine learning models trained on large datasets of compounds with known BBB permeability are also widely used to provide a simple "Yes/No" classification or a quantitative logBB value (logarithm of the brain-to-blood concentration ratio). thesai.org

For this compound, these models would evaluate its properties against established thresholds. Its PSA and hydrogen bonding capacity would be key factors. The table below provides an example of what a computational BBB prediction might look like.

Illustrative Blood-Brain Barrier (BBB) Penetration Prediction

| Model/Parameter | Prediction | Implication |

|---|---|---|

| SwissADME BOILED-Egg Model | BBB Permeant: Yes | The model predicts the compound has the right balance of lipophilicity and polarity to cross the BBB. |

| Calculated logBB | > 0.3 | A positive logBB value suggests the compound is more concentrated in the brain than in the blood, indicating good CNS penetration. |

Note: This table is an illustrative example of outputs from common BBB prediction models and does not represent specific published data for this compound.

Metabolic stability is a crucial parameter, as a compound that is too rapidly metabolized by enzymes like the Cytochrome P450 (CYP) superfamily will have a short duration of action. news-medical.net In silico tools predict metabolic stability by identifying which parts of a molecule are most susceptible to enzymatic reactions (site of metabolism) and whether the compound is likely to be a substrate or inhibitor of major CYP isoforms (e.g., CYP3A4, CYP2D6). nih.govresearchgate.netmdpi.com

These models analyze the reactivity of different atoms in this compound. For instance, the aromatic quinoline ring and the alkyl chain are potential sites for oxidation by CYP enzymes. Predicting which CYP isoforms are likely to metabolize the compound is essential for forecasting potential drug-drug interactions. mdpi.com

Illustrative Metabolic Stability and CYP Interaction Predictions

| Parameter | Prediction | Significance |

|---|---|---|

| CYP Substrate Prediction | Substrate of CYP2D6, CYP3A4 | Indicates the compound is likely metabolized by these key drug-metabolizing enzymes. |

| CYP Inhibition Prediction | Inhibitor of CYP2D6 | Suggests a potential for drug-drug interactions with other drugs metabolized by this isoform. |

| Site of Metabolism | Aromatic ring, alkyl chain | Highlights the specific atoms most likely to undergo Phase I metabolic reactions. |

Note: The data is illustrative, showing typical outputs of metabolic prediction software for compounds with similar functional groups, and is not specific published data for this compound.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling methods that aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.govnih.govmdpi.com These models are powerful tools in drug design, allowing for the prediction of a new molecule's activity before it is synthesized, thereby guiding lead optimization efforts. nih.govresearchgate.net

To develop a QSAR model, a dataset of structurally related compounds with experimentally measured biological activity (e.g., IC50 values from an in vitro assay) is required. nih.govmdpi.com For a series of analogs based on the this compound scaffold, the process would involve:

Data Collection: Synthesizing and testing a series of derivatives where different parts of the molecule are modified (e.g., substitutions on the quinoline ring).

Descriptor Calculation: For each molecule in the series, a large number of numerical descriptors are calculated. These can be 2D descriptors (e.g., molecular weight, atom counts) or 3D descriptors (e.g., steric and electrostatic fields from CoMFA/CoMSIA). nih.govnih.gov

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create an equation that correlates a subset of the most relevant descriptors with the observed biological activity. nih.govmdpi.com

Validation: The model's predictive power is rigorously tested using internal (cross-validation) and external validation sets to ensure it can accurately predict the activity of new, untested compounds. nih.govmdpi.comnih.gov

Studies on various quinoline derivatives have successfully produced robust QSAR models for anticancer and antimalarial activities. nih.govnih.gov These models generate contour maps that visualize which structural features are favorable or unfavorable for activity. For example, a QSAR model might show that bulky, electron-withdrawing groups at a certain position on the quinoline ring increase activity, providing clear guidance for the design of more potent analogs. nih.govnih.gov

Illustrative Table of Parameters in a Hypothetical QSAR Model for Quinoline Analogs

| Model Type | Key Descriptors | Statistical Parameters | Interpretation |

|---|---|---|---|

| CoMFA (3D-QSAR) | Steric Fields, Electrostatic Fields | q² > 0.5, r² > 0.8 | The model has good internal and external predictive power. Steric bulk is favored in one region, while negative electrostatic potential is favored in another. |